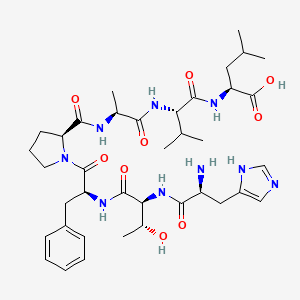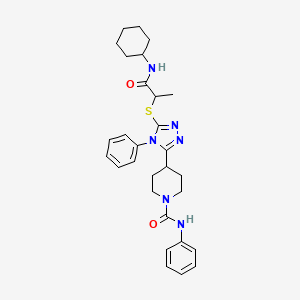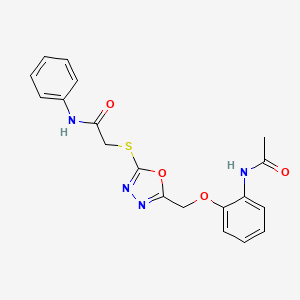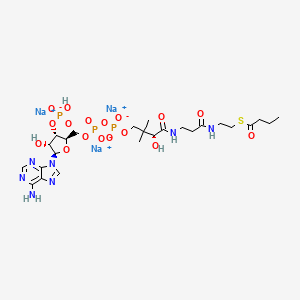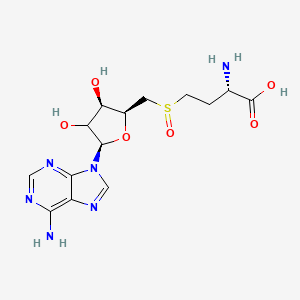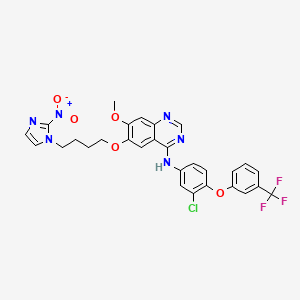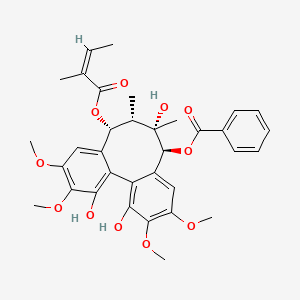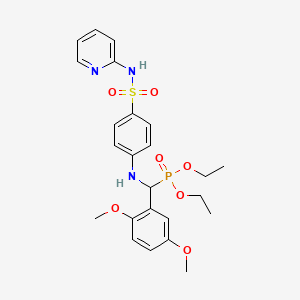
hCAXII-IN-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
hCAXII-IN-9, also known as Compound 3I, is a selective inhibitor of human carbonic anhydrase XII. This compound has shown significant potential in antitumor research due to its high selectivity and potency. The inhibition constant (K_i) value for this compound is 26 nanomolar, indicating its strong binding affinity and effectiveness in inhibiting the enzyme .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of hCAXII-IN-9 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized using a series of condensation and cyclization reactions.
Functional Group Introduction: Various functional groups are introduced through substitution reactions, often involving halogenation and subsequent nucleophilic substitution.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: hCAXII-IN-9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different analogs.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common in the synthesis and modification of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenated derivatives are often used as starting materials, with nucleophiles such as amines or thiols for substitution.
Major Products: The major products formed from these reactions include various analogs and derivatives of this compound, each with potentially different biological activities and properties .
Aplicaciones Científicas De Investigación
hCAXII-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of carbonic anhydrase XII and its role in various chemical processes.
Biology: Employed in biological studies to understand the enzyme’s function and its involvement in physiological processes.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in targeting tumors that overexpress carbonic anhydrase XII.
Industry: Utilized in the development of new drugs and therapeutic agents, as well as in the study of enzyme inhibition mechanisms
Mecanismo De Acción
hCAXII-IN-9 exerts its effects by selectively binding to the active site of human carbonic anhydrase XII. This binding inhibits the enzyme’s activity, preventing the conversion of carbon dioxide to bicarbonate and protons. The inhibition of carbonic anhydrase XII disrupts the pH regulation in tumor cells, leading to reduced tumor growth and proliferation. The molecular targets include the zinc ion in the enzyme’s active site, which is essential for its catalytic activity .
Comparación Con Compuestos Similares
hCAXII-IN-9 is unique due to its high selectivity and potency for human carbonic anhydrase XII. Similar compounds include:
hCAXII-IN-1: Another selective inhibitor with a different core structure and slightly lower potency.
hCAXII-IN-2: Known for its dual inhibition of carbonic anhydrase IX and XII, but with lower selectivity compared to this compound.
hCAXII-IN-3: A potent inhibitor with a different mechanism of action, targeting multiple isoforms of carbonic anhydrase.
Propiedades
Fórmula molecular |
C24H30N3O7PS |
|---|---|
Peso molecular |
535.6 g/mol |
Nombre IUPAC |
4-[[diethoxyphosphoryl-(2,5-dimethoxyphenyl)methyl]amino]-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C24H30N3O7PS/c1-5-33-35(28,34-6-2)24(21-17-19(31-3)12-15-22(21)32-4)26-18-10-13-20(14-11-18)36(29,30)27-23-9-7-8-16-25-23/h7-17,24,26H,5-6H2,1-4H3,(H,25,27) |
Clave InChI |
LIYWJTCKDSJSFO-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(C1=C(C=CC(=C1)OC)OC)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,11S,12S,13R)-11-hydroxy-3,17,18-trimethoxy-12,13-dimethyl-5,7-dioxapentacyclo[10.7.0.01,15.02,10.04,8]nonadeca-2,4(8),9,15,17-pentaen-19-one](/img/structure/B15137569.png)
![4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B15137571.png)





